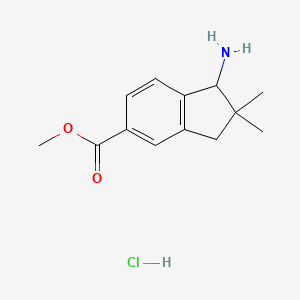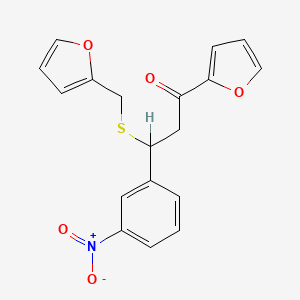
Methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2411295-11-7 . It has a molecular weight of 255.74 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17NO2.ClH/c1-13(2)7-9-6-8(12(15)16-3)4-5-10(9)11(13)14;/h4-6,11H,7,14H2,1-3H3;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Reversible Amino Group Blocking
Research into the reversible blocking of amino groups with various anhydrides, such as maleic anhydride, has implications for the modification of amino acids and peptides. This method could potentially apply to modifying compounds like "Methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride" for specific research purposes, such as the introduction of protective groups that can be later removed under controlled conditions (Dixon & Perham, 1968).
Photochemical Dimerization
The photochemical dimerization of amino-substituted pyridines and related compounds highlights the potential for "Methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride" to participate in similar reactions. These processes are of interest for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Taylor & Kan, 1963).
Methylglyoxal in Organisms and Food
While not directly related to "Methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride," research into the presence and role of methylglyoxal in organisms and food provides insight into the metabolic pathways and detoxification processes that similar compounds might undergo. This is relevant for understanding the biological activity and potential toxicity of synthetic compounds (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Catalytic Activity
The development of stable spirocyclic (alkyl)(amino)carbenes and their use in catalysis, including the gold(I)-catalyzed hydroamination of alkynes, demonstrates the utility of amino-substituted compounds in synthetic chemistry. This research suggests potential applications of "Methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride" in catalysis and organic synthesis (Zeng et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)7-9-6-8(12(15)16-3)4-5-10(9)11(13)14;/h4-6,11H,7,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXOSCQIVKKRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC(=C2)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)
![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)



![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)

![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)

![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)